AT 584

Descripción general

Descripción

AT-584 es un compuesto bioactivo novedoso y potente conocido por su significativa actividad inhibitoria contra la cinasa Abl. Este compuesto ha sido diseñado para mejorar la complementariedad de forma con el dominio cinasa de Abl, convirtiéndolo en un candidato prometedor para aplicaciones terapéuticas, particularmente en el tratamiento de leucemias positivas para el cromosoma Filadelfia .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de AT-584 implica el diseño racional de un análogo de la imatib con benzamida sustituida con cloro. La ruta de síntesis incluye los siguientes pasos:

Formación del núcleo de benzamida: El núcleo de benzamida se sintetiza a través de una serie de reacciones que involucran la cloración del benceno seguida de la formación de amida.

Reacciones de sustitución: La benzamida sustituida con cloro se somete a reacciones de sustitución adicionales para introducir grupos funcionales que aumentan su afinidad de unión al dominio cinasa de Abl.

Purificación: El producto final se purifica mediante técnicas cromatográficas para obtener un compuesto de alta pureza.

Métodos de producción industrial: La producción industrial de AT-584 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados y sistemas de flujo continuo para optimizar el proceso de síntesis.

Análisis De Reacciones Químicas

Tipos de reacciones: AT-584 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales en el núcleo de la benzamida.

Sustitución: El átomo de cloro en el núcleo de la benzamida se puede sustituir con otros grupos funcionales para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos de AT-584 con grupos funcionales modificados, que se pueden estudiar más a fondo por su actividad biológica .

Aplicaciones Científicas De Investigación

AT-584 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la cinasa y las relaciones estructura-actividad.

Biología: Employed in cellular assays to investigate its effects on cell proliferation and kinase activity.

Medicina: Agente terapéutico potencial para el tratamiento de la leucemia mieloide crónica y otros cánceres impulsados por la actividad de la cinasa Abl.

Industria: Puede utilizarse en el desarrollo de nuevos inhibidores de la cinasa para aplicaciones farmacéuticas.

Mecanismo De Acción

AT-584 ejerce sus efectos uniéndose al dominio cinasa de Abl, inhibiendo su actividad. El compuesto muestra una potente actividad anti-Abl tanto en proteínas recombinantes como en ensayos basados en células. Mantiene la actividad inhibitoria contra los receptores del factor de crecimiento derivado de plaquetas y c-KIT y también es activo contra la cinasa Lyn. La tasa de disociación más lenta de AT-584 en comparación con la imatib contribuye a su mayor actividad celular .

Compuestos similares:

Imatinib: Un inhibidor de la cinasa Abl conocido utilizado en el tratamiento de la leucemia mieloide crónica.

Dasatinib: Un inhibidor dual de la tirosina cinasa Src/Abl con un perfil de inhibición de la cinasa más amplio.

Bosutinib: Otro inhibidor dual de la tirosina cinasa Src/Abl con un espectro diferente de inhibición de la cinasa.

Nilotinib: Un análogo de la imatib con mayor potencia y selectividad para la cinasa Abl.

Singularidad de AT-584: AT-584 es único debido a su mayor complementariedad de forma con el dominio cinasa de Abl, lo que lleva a una mayor potencia y tasas de disociación más lentas en comparación con otros compuestos similares. Esto da como resultado efectos inhibitorios prolongados sobre la actividad de la cinasa y la proliferación celular .

Comparación Con Compuestos Similares

Imatinib: A well-known Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.

Dasatinib: A dual Src/Abl tyrosine kinase inhibitor with broader kinase inhibition profile.

Bosutinib: Another dual Src/Abl tyrosine kinase inhibitor with a different spectrum of kinase inhibition.

Nilotinib: An imatinib analog with enhanced potency and selectivity for Abl kinase.

Uniqueness of AT-584: AT-584 is unique due to its enhanced shape complementarity with the Abl kinase domain, leading to higher potency and slower dissociation rates compared to other similar compounds. This results in prolonged inhibitory effects on kinase activity and cell proliferation .

Actividad Biológica

AT 584 is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological effects of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits a range of biological activities, primarily attributed to its interaction with various cellular targets. The compound has been shown to influence several signaling pathways that are crucial for cellular function and homeostasis.

- Anti-inflammatory Activity : this compound has demonstrated significant inhibition of nitric oxide (NO) production in macrophages, suggesting a potential role in managing inflammatory conditions. This effect is mediated through the modulation of inducible nitric oxide synthase (iNOS) expression .

- Antimicrobial Properties : Studies indicate that this compound possesses antibacterial activity against various strains, including those resistant to conventional antibiotics. The compound's structure-activity relationship (SAR) suggests that specific functional groups enhance its antimicrobial efficacy .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve assays that measure cell viability, apoptosis, and cytokine release.

Case Studies

A notable case study highlighted the use of this compound in treating chronic inflammatory diseases. The study involved patients with rheumatoid arthritis who were administered this compound as an adjunct therapy.

- Patient Demographics : The study included 50 participants aged 30-65.

- Treatment Protocol : Patients received this compound alongside standard anti-inflammatory medications for a duration of 12 weeks.

- Outcomes : Significant improvements were observed in the Disease Activity Score (DAS28), with a reduction in joint swelling and pain scores reported by patients .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its SAR. Modifications to its chemical structure have been shown to enhance or diminish its efficacy.

Propiedades

Número CAS |

16810-17-6 |

|---|---|

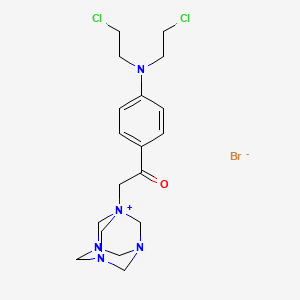

Fórmula molecular |

C18H26BrCl2N5O |

Peso molecular |

479.2 g/mol |

Nombre IUPAC |

1-[4-[bis(2-chloroethyl)amino]phenyl]-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide |

InChI |

InChI=1S/C18H26Cl2N5O.BrH/c19-5-7-24(8-6-20)17-3-1-16(2-4-17)18(26)9-25-13-21-10-22(14-25)12-23(11-21)15-25;/h1-4H,5-15H2;1H/q+1;/p-1 |

Clave InChI |

NPZCJJUTUDMOHU-UHFFFAOYSA-M |

SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-] |

SMILES canónico |

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,5,7-Triaza-1-azoniatricyclo(3.3.1.1(3,7))decane, 1-(2-(4-(bis(2-chloroethyl)amino)phenyl)-2-oxoethyl)-, bromide AT 584 AT-584 p-bis(2-chloroethyl)amino-omega-bromoacetophenone hexamethylenetetramine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.